

Application Notes and Protocols for Diethyl (4-aminophenyl)phosphonate in Synthetic Chemistry

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Compound of Interest

Compound Name:	Diethyl (4-aminophenyl)phosphonate
Cat. No.:	B1595203

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Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental setups and protocols involving **Diethyl (4-aminophenyl)phosphonate** (DAP). DAP is a versatile bifunctional molecule, featuring a nucleophilic aromatic amine and a diethyl phosphonate moiety. This unique structure makes it a valuable building block in materials science and medicinal chemistry. These notes detail its application as a reactive monomer in the synthesis of phosphorus-containing flame-retardant polymers and its use in the classic Kabachnik-Fields multicomponent reaction to generate α -aminophosphonates. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, expected outcomes, and characterization guidelines to ensure scientific rigor and reproducibility.

Introduction to Diethyl (4-aminophenyl)phosphonate (DAP)

Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound distinguished by two primary functional groups: a primary arylamine ($-\text{NH}_2$) at the para position of a benzene ring and a diethyl phosphonate group $[-\text{P}(\text{O})(\text{OEt})_2]$ directly attached to the ring. This bifunctionality is the cornerstone of its synthetic utility.

- The aromatic amine serves as a potent nucleophile or a diamine equivalent in polymerization reactions, enabling the formation of polyamides, polyimides, and epoxy resins. Its reactivity is central to creating novel polymer backbones.
- The phosphonate group is highly valued for imparting specific properties to the final molecule or material. It is a key pharmacophore in medicinal chemistry, acting as a stable mimic of phosphate groups in biologically active compounds.^[1] In materials science, the phosphorus atom provides an effective, halogen-free mechanism for flame retardancy.^{[2][3]}

This guide will explore two distinct, high-impact applications of DAP, providing detailed protocols for each.

Physicochemical & Safety Data

Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements for all reagents.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ NO ₃ P	[4][5][6]
Molecular Weight	229.21 g/mol	[4][5]
Appearance	Solid / Colorless to pale yellow liquid	[7]
CAS Number	42822-57-1	[4][8]
Primary Hazards	Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335)	[8]

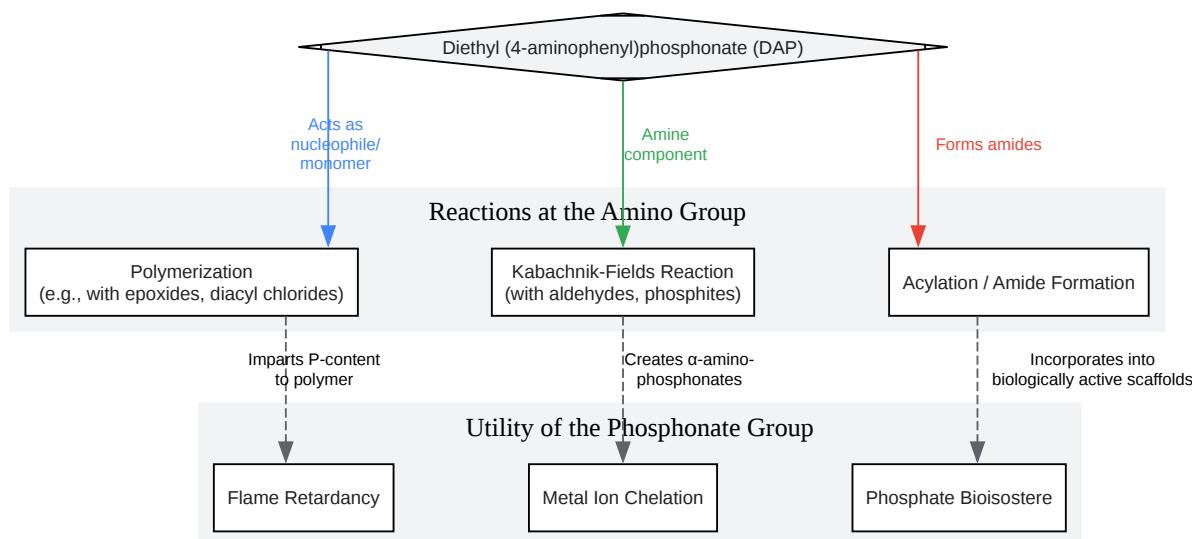
Safety Precautions:

- Always handle **Diethyl (4-aminophenyl)phosphonate** in a well-ventilated fume hood.^{[9][10]}
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles conforming to EN166 (EU) or NIOSH (US), nitrile gloves, and a lab coat.^{[9][10]}

- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
- Store in a cool, dry place away from oxidizing agents.[9]

Core Reactivity and Synthetic Pathways

The synthetic utility of DAP stems from its two distinct reactive centers. Understanding these allows for the logical design of experimental protocols.



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Figure 1. Key reactive pathways and applications stemming from the bifunctional nature of DAP.

Application Protocol 1: Synthesis of a Phosphorus-Containing Epoxy Thermoset for Enhanced Flame Retardancy

This protocol details the use of DAP as a co-curing agent for a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), to create a flame-retardant thermoset. The incorporation of DAP into the polymer matrix ensures permanent flame retardancy without leaching.

A. Causality Behind Experimental Choices

- Why DAP as a Curing Agent? The primary amine of DAP has two active hydrogens, each capable of reacting with an epoxide ring in a ring-opening addition reaction. This allows DAP to act as a cross-linker, integrating covalently into the final polymer network.
- Why Phosphorus for Flame Retardancy? Organophosphorus compounds are effective flame retardants that can act in both the condensed (solid) and gas phases.[\[3\]](#)
 - Condensed Phase: During thermal decomposition, the phosphonate moiety degrades to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, limiting heat transfer and the release of flammable volatiles.[\[11\]](#)
 - Gas Phase: Phosphorus-containing radicals (e.g., $\text{PO}\cdot$) can be released into the gas phase, where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.
- Choice of Co-Curing Agent: A standard aliphatic or aromatic diamine (e.g., 4,4'-Diaminodiphenylmethane, DDM) is used alongside DAP to control the cross-link density and final thermomechanical properties of the thermoset. The ratio of DAP to DDM is critical for balancing flame retardancy with desired physical properties.

B. Experimental Workflow

Figure 2. Workflow for the preparation of a flame-retardant epoxy thermoset using DAP.

C. Detailed Step-by-Step Protocol

- Materials & Stoichiometry:
 - Diglycidyl Ether of Bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~188 g/eq.
 - **Diethyl (4-aminophenyl)phosphonate** (DAP), MW = 229.21 g/mol .

- 4,4'-Diaminodiphenylmethane (DDM), MW = 198.26 g/mol .
- The total amount of amine curing agent should provide one amine hydrogen for each epoxide group (a stoichiometric ratio of 1:1). The ratio of DAP to DDM can be varied to achieve different phosphorus loadings.

Example Formulation (Targeting ~1.5% Phosphorus by weight):

Reagent	Moles (Relative)	Weight (g)	Role
DGEBA	1.00 eq	188.0	Epoxy Monomer
DAP	0.16 mol	36.7	P-containing Curing Agent

| DDM | 0.17 mol | 33.7 | Co-curing Agent |

- Procedure:

1. Place the DGEBA resin (188.0 g) into a three-necked flask equipped with a mechanical stirrer and vacuum inlet. Heat the flask in an oil bath to 80°C.
2. Apply a vacuum (approx. 10 mmHg) for 30 minutes while stirring to degas the viscous resin.
3. In a separate beaker, combine DAP (36.7 g) and DDM (33.7 g). Gently heat on a hotplate to ~90-100°C until a homogeneous, clear melt is formed.
4. Release the vacuum from the DGEBA flask and, while maintaining the temperature at 80°C and stirring vigorously, slowly pour the molten amine mixture into the resin.
5. Continue stirring for 5-10 minutes until the mixture is completely homogeneous. The viscosity will begin to increase.
6. Pour the reactive mixture into a pre-heated (80°C) steel or silicone mold.
7. Place the mold in a programmable oven and execute the curing schedule:

- Heat to 120°C and hold for 2 hours.
- Ramp to 150°C and hold for 2 hours.

8. Execute the post-curing schedule to complete the cross-linking reaction:

- Ramp to 180°C and hold for 1 hour.

9. Turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

10. Once cooled, demold the solid thermoset part.

D. Characterization and Validation

- FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the epoxide peak (~915 cm⁻¹) and the appearance of hydroxyl (-OH) bands (~3300-3500 cm⁻¹). The P=O stretch from DAP should be visible around 1230-1250 cm⁻¹.
- Thermogravimetric Analysis (TGA): A successful flame-retardant formulation will show a higher char yield at high temperatures (e.g., >25% at 700°C in N₂) compared to a control sample cured only with DDM.[\[11\]](#)
- Flammability Testing:
 - UL-94 Vertical Burn Test: The goal is to achieve a V-0 rating, indicating self-extinguishing behavior with no dripping.[\[12\]](#)
 - Limiting Oxygen Index (LOI): The LOI value should increase significantly. An LOI > 28% is typically considered good for many applications, compared to ~20-22% for unmodified epoxy.[\[12\]](#)

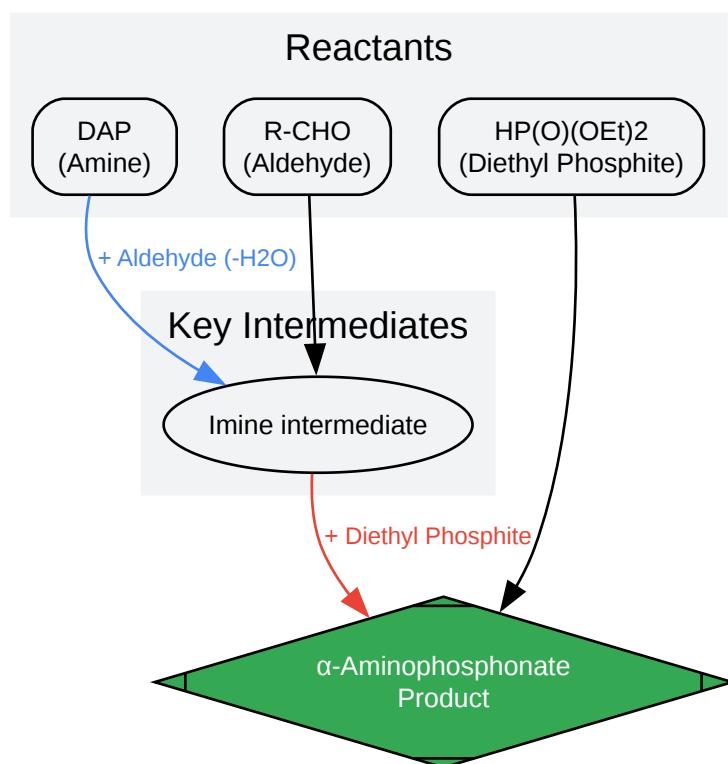
Application Protocol 2: Synthesis of an α -Aminophosphonate via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis of α -aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. This protocol demonstrates the utility of DAP in this classic transformation.

A. Causality Behind Experimental Choices

- Mechanism: The reaction is believed to proceed via two potential pathways: (1) formation of an imine from the amine (DAP) and aldehyde, followed by nucleophilic addition of the phosphite, or (2) formation of an α -hydroxyphosphonate from the aldehyde and phosphite, followed by nucleophilic substitution by the amine. The imine pathway is generally favored.
- Why this Reaction? It is a highly atom-economical method to access α -aminophosphonates, which are important structural motifs in medicinal chemistry and as metal chelating agents. [\[13\]](#)
- Catalyst Choice: While the reaction can proceed without a catalyst, it is often slow. Lewis acids (e.g., $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$, $\text{Zn}(\text{I-proline})_2$) or solid acid catalysts are frequently used to accelerate the reaction, primarily by activating the carbonyl group. This protocol will use a mild Lewis acid catalyst.

B. Mechanistic Overview



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Figure 3. Simplified mechanism of the Kabachnik-Fields reaction involving DAP.

C. Detailed Step-by-Step Protocol

- Materials:
 - Diethyl (4-aminophenyl)phosphonate (DAP)
 - Benzaldehyde (or other non-enolizable aldehyde)
 - Diethyl phosphite
 - Cerium(III) chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$)
 - Tetrahydrofuran (THF), anhydrous
 - Saturated sodium bicarbonate solution
 - Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$)
- Procedure:
 1. To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DAP (2.29 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), diethyl phosphite (1.38 g, 1.29 mL, 10 mmol), and $CeCl_3 \cdot 7H_2O$ (0.37 g, 1 mmol, 10 mol%).
 2. Add anhydrous THF (30 mL) to the flask.
 3. Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours.
 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Visualize with UV light or an iodine chamber. The reaction is complete upon consumption of the starting materials.
 5. After completion, cool the reaction mixture to room temperature.
 6. Remove the THF under reduced pressure using a rotary evaporator.
 7. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
 8. Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
 9. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
 10. Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure α -aminophosphonate.

D. Characterization and Validation

- 1H NMR: Expect to see a characteristic doublet for the methine proton (the new C-H adjacent to the nitrogen and phosphorus), typically in the range of 4.5-5.0 ppm, with a J-coupling to the phosphorus atom (JP-H) of ~20-24 Hz.

- ^{31}P NMR: A successful reaction will show a new signal for the product, typically in the range of δ 20-25 ppm, shifted from the starting diethyl phosphite signal (δ ~7 ppm).[4]
- Mass Spectrometry: Confirm the molecular weight of the final product. For the reaction with benzaldehyde, the expected product is Diethyl ((4-(diethoxyphosphoryl)phenylamino)(phenyl)methyl)phosphonate, and its mass should be confirmed by HRMS or ESI-MS.

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